Flurecol n-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Flurecol n-butyl ester can be synthesized through esterification reactions, where 9-hydroxyfluorene-9-carboxylic acid reacts with n-butanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Flurecol n-butyl ester undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by catalysts such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Transesterification: Catalysts like sodium methoxide or sodium ethoxide are commonly used.
Major Products Formed
Hydrolysis: Produces 9-hydroxyfluorene-9-carboxylic acid and n-butanol.
Transesterification: Produces different esters depending on the alcohol used in the reaction.
Scientific Research Applications
Flurecol n-butyl ester is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of flurecol n-butyl ester involves its hydrolysis to release 9-hydroxyfluorene-9-carboxylic acid, which can interact with various molecular targets. The ester bond is cleaved by nucleophilic attack, leading to the formation of the acid and alcohol . This process is catalyzed by acids or bases, depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Flurenol butyl ester: Another ester derivative of fluorene with similar chemical properties.
Butyl morphactin: A related compound used in plant growth regulation.
Uniqueness
Flurecol n-butyl ester is unique due to its specific ester group and its applications in various scientific fields. Its ability to undergo hydrolysis and transesterification reactions makes it a versatile compound for research and industrial purposes .
Properties
Molecular Formula |
C18H17ClO3 |
---|---|
Molecular Weight |
316.8 g/mol |
IUPAC Name |
butyl 2-chloro-9-hydroxyfluorene-9-carboxylate |
InChI |
InChI=1S/C18H17ClO3/c1-2-3-10-22-17(20)18(21)15-7-5-4-6-13(15)14-9-8-12(19)11-16(14)18/h4-9,11,21H,2-3,10H2,1H3 |
InChI Key |
WGVIPWXUYZVLLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1(C2=CC=CC=C2C3=C1C=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.